molecular formula C14H12N2O4S B2975860 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 851080-64-3

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2975860
CAS No.: 851080-64-3
M. Wt: 304.32
InChI Key: WHBWAPLSCDTZPM-UHFFFAOYSA-N
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Description

“N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide” is a chemical compound with the molecular formula C14H12N2O4S. It belongs to the class of compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can give insights into the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For example, the presence of the thiazole ring and the carboxamide group can influence its solubility, reactivity, and stability .

Scientific Research Applications

Antimicrobial Activity

One of the key applications of this compound is in the realm of antimicrobial activity. It has been evaluated against a range of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as fungi. The studies have shown that it possesses good antimicrobial properties, making it a candidate for further exploration in medical and pharmacological research. This suggests potential for developing new antimicrobial agents based on this compound to address the increasing issue of antibiotic resistance.

Pharmacological Potential

The antimicrobial activity of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide indicates its pharmacological potential. Given its effectiveness against various pathogens, further studies could explore its use in treating infections or as a component in combination therapies. Additionally, its chemical structure provides a basis for the synthesis of analogs that could enhance its activity or broaden its spectrum of action.

Molecular and Electronic Characterization

The detailed molecular and electronic characterization of this compound, including its noncovalent interactions, molecular electrostatic potential, and thermodynamic properties, provides a foundation for understanding its interactions with biological targets. This information is crucial for designing derivatives with improved properties and for predicting its behavior in biological systems.

For more details on the research conducted on this compound, including its synthesis, characterization, and biological activity, refer to the following sources:

  • Experimental and theoretical investigations on a furan-2-carboxamide-bearing thiazole: synthesis, molecular characterization by IR/NMR/XRD, electronic characterization by DFT, Hirshfeld surface analysis and biological activity (Şukriye Çakmak et al., 2022).

Future Directions

The future research on “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide” and similar thiazole derivatives could focus on exploring their biological activities and potential applications in medicine. The design and synthesis of new thiazole derivatives with improved properties could also be an interesting area of research .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c1-18-8-5-6-9(19-2)12-11(8)15-14(21-12)16-13(17)10-4-3-7-20-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWAPLSCDTZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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